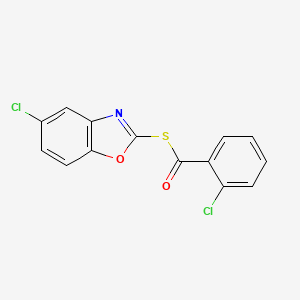

S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate

CAS No.: 338750-74-6

Cat. No.: VC7330930

Molecular Formula: C14H7Cl2NO2S

Molecular Weight: 324.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338750-74-6 |

|---|---|

| Molecular Formula | C14H7Cl2NO2S |

| Molecular Weight | 324.18 |

| IUPAC Name | S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate |

| Standard InChI | InChI=1S/C14H7Cl2NO2S/c15-8-5-6-12-11(7-8)17-14(19-12)20-13(18)9-3-1-2-4-10(9)16/h1-7H |

| Standard InChI Key | KNISGDBZJQDIAJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)SC2=NC3=C(O2)C=CC(=C3)Cl)Cl |

Introduction

Components of the Compound

-

5-Chloro-1,3-benzoxazol-2-yl Group: This part of the compound is derived from 5-chloro-1,3-benzoxazol-2(3H)-one, which is known for its chemical reactivity and potential biological activity. The benzoxazole ring system is common in pharmaceuticals and agrochemicals due to its versatility in forming various derivatives .

-

2-Chlorobenzenecarbothioate Group: This moiety is typically associated with sulfur-containing compounds and can exhibit unique chemical properties, such as reactivity towards nucleophiles.

Potential Applications

Given the components involved, S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate could potentially be used in the synthesis of pharmaceuticals or agrochemicals. The benzoxazole core is known for its biological activity, and modifications like the addition of a sulfur-containing group could enhance or alter its properties.

Research Findings and Challenges

Due to the lack of specific research findings on this compound, it is challenging to provide detailed insights into its efficacy, safety, or environmental impact. Further studies would be necessary to explore its potential applications and risks.

Data Table for Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume